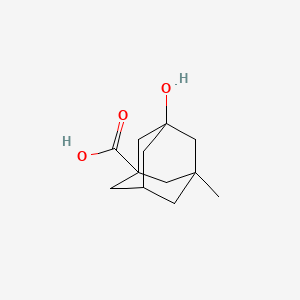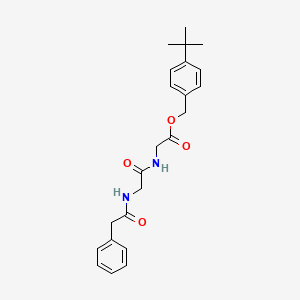![molecular formula C22H32ClN3O4 B4980241 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4980241.png)
4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as ABT-639, and it belongs to the class of drugs known as selective T-type calcium channel blockers. In
科学的研究の応用
The scientific research applications of 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide are diverse. This compound has been shown to have potential applications in the treatment of various diseases, including epilepsy, neuropathic pain, and anxiety disorders. In preclinical studies, ABT-639 has been shown to have potent anticonvulsant and analgesic effects, making it a promising candidate for the treatment of these conditions.
作用機序
The mechanism of action of 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide is through the selective inhibition of T-type calcium channels. These channels play a crucial role in the regulation of neuronal excitability and are implicated in the pathophysiology of various neurological and psychiatric disorders. By selectively blocking these channels, ABT-639 can modulate neuronal activity and reduce the symptoms associated with these conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide have been extensively studied in preclinical models. This compound has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been shown to have potent analgesic effects in models of neuropathic pain. Additionally, ABT-639 has been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models.
実験室実験の利点と制限
One of the main advantages of using 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide in lab experiments is its high potency and selectivity for T-type calcium channels. This makes it an ideal candidate for studying the role of these channels in various neurological and psychiatric disorders. However, one limitation of using this compound is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide. One area of focus is the development of more efficient synthesis methods to produce the compound in larger quantities. Another direction is the investigation of the potential therapeutic applications of ABT-639 in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, future studies could explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to better understand the long-term effects of ABT-639 and its potential for toxicity.
合成法
The synthesis of 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide involves several steps. The first step involves the reaction of 4-chlorobenzoyl chloride with 2-methoxyethylamine to form 4-chloro-N-(2-methoxyethyl)benzamide. The second step involves the reaction of 4-chloro-N-(2-methoxyethyl)benzamide with 1,4-bis(piperidin-4-yl)butane-1,4-dione to form 4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide. This synthesis method has been optimized to produce high yields of the compound with high purity.
特性
IUPAC Name |
4-[1-(1-acetylpiperidin-4-yl)piperidin-4-yl]oxy-3-chloro-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32ClN3O4/c1-16(27)25-10-5-18(6-11-25)26-12-7-19(8-13-26)30-21-4-3-17(15-20(21)23)22(28)24-9-14-29-2/h3-4,15,18-19H,5-14H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERDZNFXIBRYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC(CC2)OC3=C(C=C(C=C3)C(=O)NCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl [(anilinocarbonyl)oxy]propylcarbamate](/img/structure/B4980165.png)
![3-(3-methylphenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980168.png)

![(1H-benzimidazol-2-ylmethyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4980183.png)

![ethyl [4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)phenyl]acetate](/img/structure/B4980202.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B4980206.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4980214.png)

![4-(2-phenylethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4980229.png)
![2-bromo-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4980245.png)
![4-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4980264.png)

![2-{[(6-methoxy-2-naphthyl)oxy]acetyl}-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4980274.png)